molecular formula C12H14N2O2 B12866164 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one

3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12866164
M. Wt: 218.25 g/mol
InChI Key: PZWZZPVSQKASII-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound features an ethoxy group, an o-tolyl group, and a pyrazolone core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Step 1: Formation of the pyrazolone core through cyclization reactions.

    Step 2: Introduction of the ethoxy group via etherification.

    Step 3: Attachment of the o-tolyl group through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or analgesic effects.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.

    Receptor Binding: Binding to specific receptors to exert biological effects.

    Signal Transduction: Modulating signaling pathways to achieve therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
  • 3-Propoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
  • 3-Butoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one

Uniqueness

3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one is unique due to its specific ethoxy and o-tolyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-ethoxy-2-(2-methylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C12H14N2O2/c1-3-16-11-8-12(15)14(13-11)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3

InChI Key

PZWZZPVSQKASII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)C1)C2=CC=CC=C2C

Origin of Product

United States

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